Ethyl 3-hexenoate

Catalog No.
S619034
CAS No.
2396-83-0
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-hexenoate

CAS Number

2396-83-0

Product Name

Ethyl 3-hexenoate

IUPAC Name

ethyl (E)-hex-3-enoate

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h5-6H,3-4,7H2,1-2H3/b6-5+

InChI Key

VTSFIPHRNAESED-AATRIKPKSA-N

SMILES

CCC=CCC(=O)OCC

Canonical SMILES

CCC=CCC(=O)OCC

Isomeric SMILES

CC/C=C/CC(=O)OCC

The exact mass of the compound Ethyl 3-hexenoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl 3-hexenoate (CAS 2396-83-0) is a beta,gamma-unsaturated ester utilized extensively as both a high-impact aroma chemical and a versatile building block in organic synthesis [1]. Characterized by a boiling point of 63-64 °C at 12 mmHg and a density of approximately 0.896 g/mL, this compound features a non-conjugated double bond that dictates its unique chemical reactivity and sensory properties [1]. In industrial procurement, it is primarily sourced for its distinct tropical and pineapple olfactory notes, as well as its suitability as a precursor for synthesizing complex 1,4-dicarbonyls and gamma-lactones [2]. Unlike its saturated or alpha,beta-unsaturated analogs, ethyl 3-hexenoate offers a specific combination of volatility and reactivity that makes it indispensable for targeted fine chemical and formulation workflows.

Generic substitution of ethyl 3-hexenoate with closely related analogs, such as ethyl 2-hexenoate or ethyl hexanoate, fails due to critical differences in double-bond position and overall saturation [1]. Substituting with the saturated ethyl hexanoate eliminates the alkene functionality, rendering the molecule inert to the epoxidation and subsequent isomerization reactions required for lactone synthesis [2]. Conversely, substitution with the alpha,beta-unsaturated ethyl 2-hexenoate introduces conjugation, which alters both the electrophilicity of the ester and its sensory profile, shifting the aroma from a desired tropical pineapple note to a rum-like, juicy profile [3]. Consequently, buyers must procure the exact 3-enoate isomer to ensure correct downstream chemical reactivity and formulation fidelity.

Precursor Suitability for 1,4-Dicarbonyl and Lactone Synthesis

Ethyl 3-hexenoate serves as a highly specific precursor for the synthesis of 4-ketoesters via a 1,2-hydrogen shift mechanism. When treated with a peracid followed by boron trifluoride (BF3) catalysis, the beta,gamma-unsaturation allows for direct conversion into 1,4-dicarbonyl compounds in excellent yields[1]. This reactivity is structurally impossible for the saturated analog, ethyl hexanoate, and proceeds via a significantly different mechanistic pathway than the conjugated ethyl 2-hexenoate [1].

Evidence DimensionReactivity toward epoxidation and subsequent 1,2-hydrogen shift
Target Compound DataDirect conversion to 4-ketoesters via trans-epoxide intermediate
Comparator Or BaselineEthyl hexanoate (0% conversion, lacks required double bond)
Quantified DifferenceAbsolute structural requirement of the beta,gamma-alkene for the 1,2-shift mechanism
ConditionsPeracid epoxidation followed by BF3 catalysis at room temperature

Procurement of the exact 3-enoate isomer is strictly required for synthesizing 4-ketoester and gamma-lactone intermediates in fine chemical manufacturing.

Sensory Differentiation in Flavor and Fragrance Compounding

In flavor and fragrance applications, the position of the double bond critically defines the compound's olfactory impact. Olfactory evaluations demonstrate that ethyl 3-hexenoate imparts distinct passion fruit, guava, and pineapple notes [1]. In direct contrast, the conjugated isomer ethyl 2-hexenoate yields a rum-like, juicy profile, while the saturated ethyl hexanoate provides a generic fruity/apple note[1].

Evidence DimensionPrimary Odor Descriptors at 10 ppm
Target Compound DataPineapple, passion fruit, green, weedy
Comparator Or BaselineEthyl 2-hexenoate (rum, sweet, juicy); Ethyl hexanoate (generic fruity)
Quantified DifferenceDistinct functional shift in target application notes based on double bond position
ConditionsStandard olfactory evaluation at 10 ppm

Formulators cannot substitute the 2-enoate or saturated ester without fundamentally compromising the target tropical aroma profile of the final product.

Stereoselectivity in Continuous Flow Epoxidation

For advanced manufacturing, ethyl 3-hexenoate demonstrates exceptional stereocontrol under continuous flow conditions. When subjected to flow epoxidation using hydrogen peroxide and a polyoxometalate catalyst, the (E)-alkene bond of trans-ethyl-3-hexenoate achieved 100% selectivity for the trans-epoxide [1]. While its overall conversion rate (26%) is lower than highly reactive cyclic benchmarks like cyclohexene (93%), the perfect selectivity minimizes downstream purification requirements [1].

Evidence DimensionEpoxide Selectivity in Flow Microreactors
Target Compound Data100% selectivity for trans-epoxide
Comparator Or BaselineCyclohexene baseline (98% selectivity, 93% conversion)
Quantified DifferencePerfect stereoselectivity for the trans-epoxide under continuous flow conditions
ConditionsContinuous flow microreactor, 30 wt% H2O2, polyoxometalate catalyst

Ensures high-purity intermediate generation without complex downstream separation when scaling up via continuous flow manufacturing.

Synthesis of 4-Ketoesters and Gamma-Lactones

Leveraging its specific beta,gamma-unsaturation, ethyl 3-hexenoate is the optimal starting material for BF3-catalyzed epoxidation and isomerization, enabling the efficient production of 1,4-dicarbonyls and lactones used in pharmaceutical and fine chemical synthesis [1].

Tropical Flavor and Fragrance Compounding

Due to its unique sensory profile, this compound is essential for formulating authentic pineapple, guava, and passion fruit notes in high-end beverages and perfumes, where substitution with ethyl 2-hexenoate would introduce unwanted rum-like off-notes [2].

Continuous Flow Epoxide Manufacturing

Its 100% stereoselectivity under continuous flow epoxidation conditions makes ethyl 3-hexenoate an excellent candidate for sustainable, scalable production of trans-epoxide intermediates using microreactor technologies [3].

Physical Description

colourless liquid

XLogP3

1.9

Density

0.897-0.901 (20°)

UNII

U53D99S694

GHS Hazard Statements

Aggregated GHS information provided by 158 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

26553-46-8
2396-83-0

Wikipedia

Ethyl 3-hexenoate
(3E)-ethyl 3-hexenoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3-Hexenoic acid, ethyl ester: ACTIVE
3-Hexenoic acid, ethyl ester, (3E)-: ACTIVE

Dates

Last modified: 08-15-2023

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